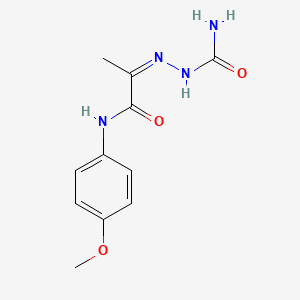
(2Z)-2-(carbamoylhydrazinylidene)-N-(4-methoxyphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-2-(carbamoylhydrazinylidene)-N-(4-methoxyphenyl)propanamide is a chemical compound with a complex structure that includes a hydrazinylidene group and a methoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(carbamoylhydrazinylidene)-N-(4-methoxyphenyl)propanamide typically involves the reaction of hydrazine derivatives with appropriate aldehydes or ketones. One common method involves the conversion of ethyl esters into hydrazides, followed by a reaction with 4-methoxybenzaldehyde . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, including the use of continuous flow reactors and automated synthesis equipment to increase yield and efficiency.
化学反応の分析
Types of Reactions
(2Z)-2-(carbamoylhydrazinylidene)-N-(4-methoxyphenyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazinylidene group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives.
科学的研究の応用
(2Z)-2-(carbamoylhydrazinylidene)-N-(4-methoxyphenyl)propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Potential use in drug development due to its unique chemical structure.
Industry: May be used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of (2Z)-2-(carbamoylhydrazinylidene)-N-(4-methoxyphenyl)propanamide involves its interaction with various molecular targets. The hydrazinylidene group can form hydrogen bonds with biological molecules, potentially inhibiting enzymes or interacting with DNA. The methoxyphenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy in biological systems.
類似化合物との比較
Similar Compounds
- (2Z)-2-(carbamoylhydrazinylidene)-N-(4-hydroxyphenyl)propanamide
- (2Z)-2-(carbamoylhydrazinylidene)-N-(4-chlorophenyl)propanamide
- (2Z)-2-(carbamoylhydrazinylidene)-N-(4-nitrophenyl)propanamide
Uniqueness
(2Z)-2-(carbamoylhydrazinylidene)-N-(4-methoxyphenyl)propanamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may have different substituents on the phenyl ring.
特性
分子式 |
C11H14N4O3 |
|---|---|
分子量 |
250.25 g/mol |
IUPAC名 |
(2Z)-2-(carbamoylhydrazinylidene)-N-(4-methoxyphenyl)propanamide |
InChI |
InChI=1S/C11H14N4O3/c1-7(14-15-11(12)17)10(16)13-8-3-5-9(18-2)6-4-8/h3-6H,1-2H3,(H,13,16)(H3,12,15,17)/b14-7- |
InChIキー |
SZMQPFJKQWHSSN-AUWJEWJLSA-N |
異性体SMILES |
C/C(=N/NC(=O)N)/C(=O)NC1=CC=C(C=C1)OC |
正規SMILES |
CC(=NNC(=O)N)C(=O)NC1=CC=C(C=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















